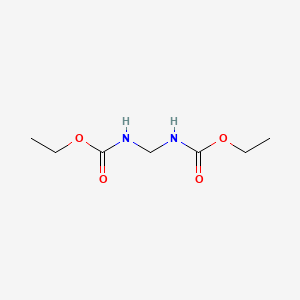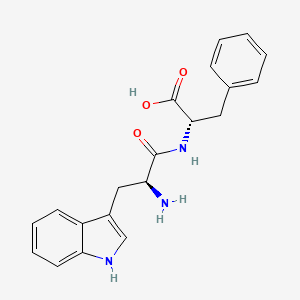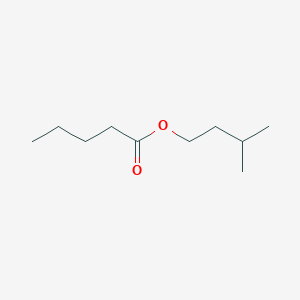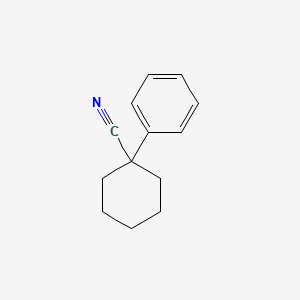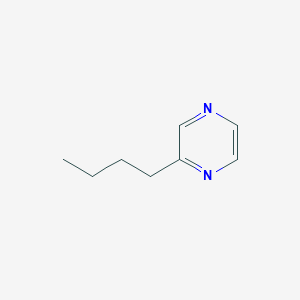
2-Butylpyrazine
Vue d'ensemble
Description
2-Butylpyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are aromatic compounds that contain a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms . The molecular formula of 2-Butylpyrazine is C8H12N2 .
Molecular Structure Analysis
The molecular structure of 2-Butylpyrazine consists of a total of 22 bonds; 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique
Environmental Impact and Degradation
- Pesticide Degradation : 2-Butylpyrazine derivatives are significant in the context of environmental chemistry, particularly in the degradation of chlorotriazine pesticides. These herbicides, often found as contaminants in drinking water, can be degraded by sulfate radicals, with the dealkylation process playing a crucial role in this degradation. The study by Lutze et al. (2015) emphasizes the high reactivity of these herbicides due to their ethyl or isopropyl groups, and the varied reaction rates depending on the specific derivative (Lutze et al., 2015).
Agricultural and Food Science
- Occurrence in Vegetables : The presence of 2-Butylpyrazine derivatives has been observed in various vegetables. Murray and Whitfield (1975) conducted a survey to detect the occurrence of such compounds in raw vegetables, illustrating their widespread presence and potential influence on the flavor profiles of these foods (Murray & Whitfield, 1975).
Antibacterial Applications
- Antibacterial Compound Structure : The structure of aspergillic acid, an antibiotic derived from Aspergillus flavus, includes a derivative of 2-Butylpyrazine. Dunn et al. (1948) explored the structure of aspergillic acid and its reduction products, highlighting the significance of hydroxypyrazine derivatives in antibacterial compounds (Dunn et al., 1948).
Bioconversion and Biotechnology
- Bioconversion to Antituberculous Agents : Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, a process important for synthesizing new antituberculous agents. This highlights the role of 2-Butylpyrazine derivatives in pharmaceutical biotechnology (Wieser et al., 1997).
Pharmaceutical Research
- Histamine Receptor Ligands : Altenbach et al. (2008) researched a series of 2-aminopyrimidines, related to 2-Butylpyrazine, as ligands of the histamine H4 receptor. These compounds show potential for developing new therapeutic agents for inflammation and pain, indicating the medicinal relevance of 2-Butylpyrazine derivatives (Altenbach et al., 2008).
Agricultural Biotechnology
- Effect on Flavonolignan Production : Tumova et al. (2005) studied the impact of substituted amides of pyrazine-2-carboxylic acids, a group including 2-Butylpyrazine derivatives, on flavonolignan production in Silybum marianum culture. This research underlines the potential agricultural biotechnological applications of these compounds (Tumova et al., 2005).
Analytical Chemistry
- Methoxypyrazine Analysis in Wines : Sidhu et al. (2015) reviewed the analysis of methoxypyrazines, including 2-Butylpyrazine derivatives, in grapes, musts, and wines. This research is crucial for understanding the aroma and flavor contribution of these compounds in viticulture and enology (Sidhu et al., 2015).
Orientations Futures
The future directions in the research of 2-Butylpyrazine and its derivatives could involve exploring its potential applications in various fields such as pharmaceuticals, perfumeries, and food industries . Further studies could also focus on the synthesis, characterization, and biological activity of 2-Butylpyrazine derivatives.
Propriétés
IUPAC Name |
2-butylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVRPSANVGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335932 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpyrazine | |
CAS RN |
29460-91-1 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



